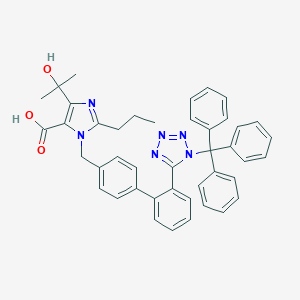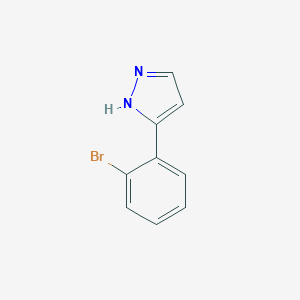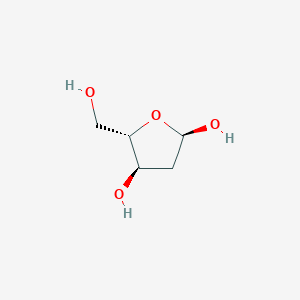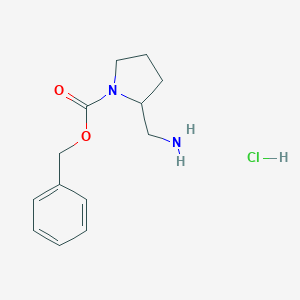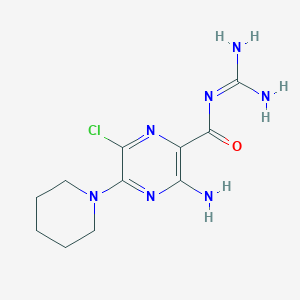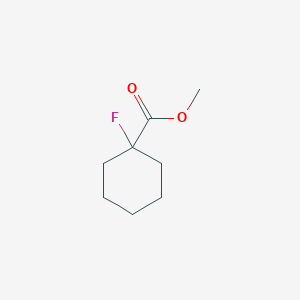
Cyclohexanecarboxylic acid, 1-fluoro-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-fluorocyclohexanecarboxylate is an organic compound with the molecular formula C8H13FO2 It is a fluorinated ester derived from cyclohexane, characterized by the presence of a fluorine atom attached to the cyclohexane ring and a carboxylate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-fluorocyclohexanecarboxylate typically involves the fluorination of cyclohexanecarboxylic acid derivatives. One common method is the reaction of cyclohexanecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluorine atom. The resulting 1-fluorocyclohexanecarboxylic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield methyl 1-fluorocyclohexanecarboxylate.
Industrial Production Methods: Industrial production of methyl 1-fluorocyclohexanecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The fluorination step is carefully monitored to prevent over-fluorination, and the esterification is optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-fluorocyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, reflux.
Major Products:
Substitution: Substituted cyclohexanecarboxylates.
Reduction: 1-fluorocyclohexanemethanol.
Hydrolysis: 1-fluorocyclohexanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 1-fluorocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in studying enzyme-substrate interactions due to the presence of the fluorine atom.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Wirkmechanismus
The mechanism of action of methyl 1-fluorocyclohexanecarboxylate involves its interaction with molecular targets through the fluorine atom. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-fluorocyclohexanecarboxylate can be compared with other fluorinated cyclohexane derivatives:
Methyl 1-chlorocyclohexanecarboxylate: Similar structure but with a chlorine atom instead of fluorine. Fluorine provides different electronic properties and reactivity.
Methyl 1-bromocyclohexanecarboxylate: Contains a bromine atom, which is larger and less electronegative than fluorine, leading to different chemical behavior.
Methyl 1-hydroxycyclohexanecarboxylate: Contains a hydroxyl group instead of fluorine, resulting in different hydrogen bonding capabilities and reactivity.
The uniqueness of methyl 1-fluorocyclohexanecarboxylate lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated and hydroxylated counterparts.
Eigenschaften
CAS-Nummer |
117169-32-1 |
|---|---|
Molekularformel |
C8H13FO2 |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
methyl 1-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 |
InChI-Schlüssel |
JQIUNWJLWSJMCU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCCCC1)F |
Kanonische SMILES |
COC(=O)C1(CCCCC1)F |
Synonyme |
Cyclohexanecarboxylic acid, 1-fluoro-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


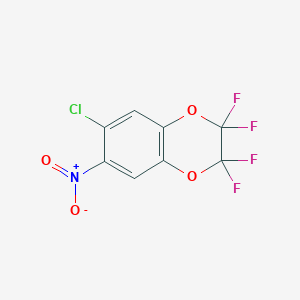
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
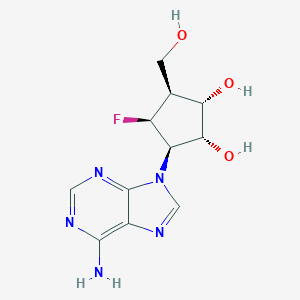
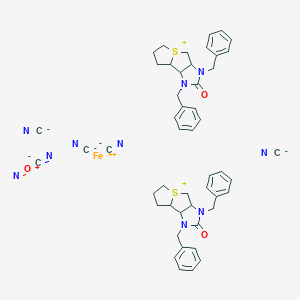
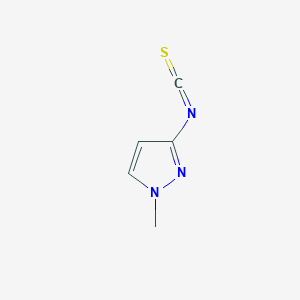
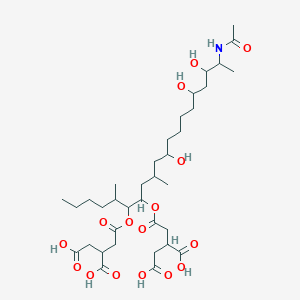
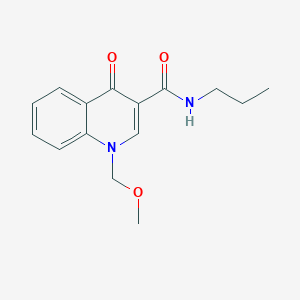
![4-[4-[2-(2-hydroxyethoxy)ethylcarbamothioylamino]phenoxy]-3-(2H-pyrrol-1-ium-1-yl)-5-sulfamoylbenzoic acid](/img/structure/B40451.png)
